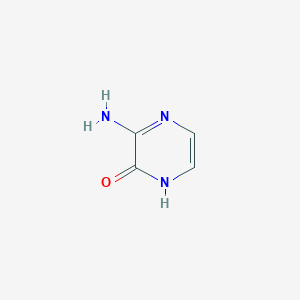

3-Aminopyrazin-2-ol

Overview

Description

3-Aminopyrazin-2-ol is a chemical compound with the molecular formula C4H5N3O . It is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A two-dimensional coordination polymer [Zn(L) 2] n ( 1 ) (L = 3-aminopyrazine-2-carboxylate) synthesized from the solvothermal reaction of zinc(II) salt with 3-aminopyrazine-2-carboxylic acid (HL) is also described .Molecular Structure Analysis

The molecular structure of this compound has been characterized by single X-ray diffraction, IR spectra, and thermogravimetric analyses . The three major pathways for molecular structure changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . For instance, the oxidation of o-aminophenol can lead to the formation of this compound .Scientific Research Applications

Structural Characterization and Tautomerism

3-Aminopyrazin-2-ol derivatives, including 2-formyl-3-aminopyrazine and others, have been studied using multinuclear magnetic resonance spectroscopy. These studies address amino-imine tautomerism and the stabilities of different tautomers. The crystalline structure of 2-benzoyl-3-aminopyrazine was solved, revealing supramolecular architectures formed through intermolecular hydrogen bonds (Farrán et al., 2005).

Role in Inhibiting Enzymatic Activities

Derivatives of this compound, such as 1-(2-aminopyrazin-3-yl)methyl-2-thioureas, have been identified as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). These compounds are significant in suppressing TNFalpha expression, demonstrating promising in vitro and in vivo activities (Lin et al., 2009).

Nucleoside Chemistry and Stability

6-Aminopyrazin-2(1H)-one, a pyrimidine-base analog, has been studied for its potential to form stable base pairs with complementary purine analogs in oligonucleotides. This research includes the synthesis of various nucleosides and their rearrangement under physiological conditions, offering insights into the stability and reactivity of these compounds (Voegel & Benner, 1996).

Antimycobacterial Properties

Esters of 3-aminopyrazine-2-carboxylic acid have been synthesized and evaluated for their antimycobacterial properties. The study includes the characterization of these compounds and their in vitro effectiveness against Mycobacterium tuberculosis (Doležal et al., 2013).

Anticonvulsant Activity

Research on this compound derivatives, such as 3-aminopyrroles, has demonstrated considerable anticonvulsant activity with minimal neurotoxicity. These compounds have been found to block sodium channels, offering a potential therapeutic approach for seizure disorders (Unverferth et al., 1998).

Mechanism of Action

Target of Action

3-Aminopyrazin-2-ol is a derivative of aminopyrazine . Aminopyrazine compounds are known to inhibit sodium reabsorption through sodium channels in renal epithelial cells . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct .

Mode of Action

The compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This promotes the loss of sodium and water from the body, but without depleting potassium .

Result of Action

The primary result of the action of this compound is the increased excretion of sodium and water from the body, without the loss of potassium . This can help in conditions where there is a need to reduce fluid volume or decrease sodium levels in the body, such as in hypertension or congestive heart failure .

Biochemical Analysis

Biochemical Properties

It is known that aminopyrazines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the aminopyrazine derivative and the biochemical context in which it is present.

Cellular Effects

Aminopyrazines have been shown to have various effects on cellular processes . These effects can range from influencing cell signaling pathways to affecting gene expression and cellular metabolism.

Molecular Mechanism

Aminopyrazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHRXQKORXSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312867 | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-19-2 | |

| Record name | 43029-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

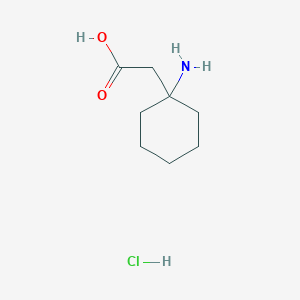

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

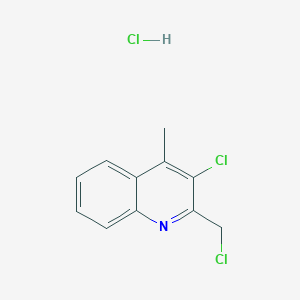

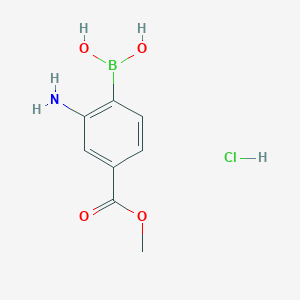

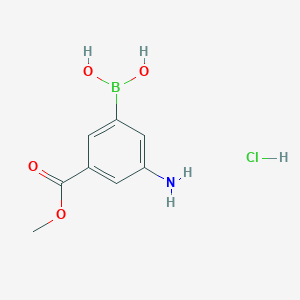

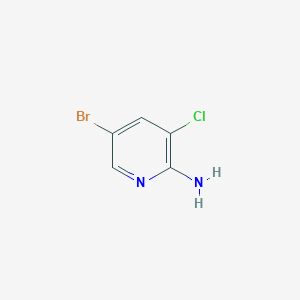

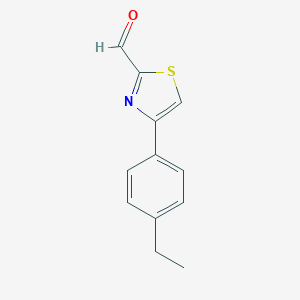

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)